molecular formula C22H35N3O B6091189 [1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6091189
M. Wt: 357.5 g/mol
InChI Key: BALSVCDMJCZULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound characterized by multiple piperidine rings and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.

    Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in assays to understand its interaction with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role as a potential drug candidate for treating neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol apart is its unique structure with multiple piperidine rings, which may confer specific biological activities not seen in simpler compounds.

Properties

IUPAC Name

[1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O/c26-18-19-8-13-24(14-9-19)22-7-4-12-25(17-22)21-10-15-23(16-11-21)20-5-2-1-3-6-20/h1-3,5-6,19,21-22,26H,4,7-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSVCDMJCZULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=CC=CC=C3)N4CCC(CC4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.